Hydron;acetate
Overview
Description
“Hydron;acetate” is commonly known as acetic acid. It is the simplest of these compounds and is a product of the oxidation of ethanol and of the destructive distillation of wood .
Synthesis Analysis
Starting from bioethanol, it is possible, by using an appropriate catalyst, to produce ethyl acetate in a single reaction step and pure hydrogen as a by-product. Two molecules of hydrogen can be obtained for each molecule of ethyl acetate produced .
Molecular Structure Analysis
The molecular formula of “Hydron;acetate” is C2H4O2. It has a molecular weight of 60.05 g/mol and a monoisotopic mass of 60.021129366 g/mol .
Chemical Reactions Analysis
The ethanol–ethyl acetate system has considerable promise as a hydrogen carrier. The thermodynamics of the reaction are characterized by a standard Gibbs energy of reaction close to zero which allows the reaction to be shifted between hydrogenation and dehydrogenation within a moderate window of temperature and pressure conditions .
Physical And Chemical Properties Analysis
“Hydron;acetate” has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0. Its exact mass is 60.021129366 g/mol and its monoisotopic mass is 60.021129366 g/mol. It has a topological polar surface area of 40.1 Ų and a heavy atom count of 4 .
Scientific Research Applications
1. Microbial Behavior in Wastewater Treatment
Research by van Aalst-van Leeuwen et al. (1997) explored the behavior of microorganisms under dynamic substrate supply conditions, as often found in wastewater treatment processes. They specifically investigated the response of Paracoccus pantotrophus to acetate, noting its role in the accumulation of storage polymers like poly(beta-hydroxybutyrate) under these conditions.
2. Transdermal Drug Delivery Systems
A study by Fini et al. (2008) focused on the development of various formulations containing hydrocortisone acetate for topical application. They examined how different formulations affected the release and permeation of the drug across membranes, contributing to the field of transdermal drug delivery systems.
3. Reaction Monitoring in Chemical Processes
Svensson, Josefson, and Langkilde (1999) used Raman spectroscopy to monitor the synthesis and hydrolysis of ethyl acetate. Their work, detailed in Chemometrics and Intelligent Laboratory Systems, provides insights into reaction monitoring for industrial chemical processes, highlighting the role of acetate in these reactions.
4. Biological Denitrification Using Acetate
Research by Biradar et al. (2010) investigated the use of soluble chemical oxygen demand (SCOD) released from excess activated sludge as an alternative carbon source for biological denitrification. Their findings have implications for wastewater treatment processes, specifically regarding the role of acetate in these systems.
5. Hydrophobic Chemical Monitoring in Aquatic Systems
The study by Tucca, Moya, and Barra (2014) documented the use of ethylene vinyl acetate as a passive sampler for hydrophobic chemicals like cypermethrin in aquatic systems, particularly near salmon farms. This research highlights the environmental monitoring applications of acetate polymers.
properties
IUPAC Name |
hydron;acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6993-75-5 | |
Record name | Acetic acid, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6993-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
60.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
Record name | Acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hydron;acetate | |
CAS RN |
64-19-7 | |
Record name | Acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.6 °C | |
Record name | Acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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